

# Co-administration of Henagliflozin and Warfarin Shows No Clinically Significant Drug-Drug Interaction

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Compound of Interest		
Compound Name:	Henagliflozin	
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A dedicated clinical study investigating the drug-drug interaction potential between the novel SGLT2 inhibitor, **henagliflozin**, and the widely used anticoagulant, warfarin, has concluded that co-administration of these two drugs does not result in any clinically significant pharmacokinetic or pharmacodynamic interactions. The findings suggest that **henagliflozin** and warfarin can be used concomitantly without the need for dose adjustments, providing crucial information for healthcare providers managing patients with type 2 diabetes and conditions requiring anticoagulation.

The study, a single-center, open-label, single-arm clinical trial, was conducted in 16 healthy male Chinese subjects.[1][2][3] The primary objective was to evaluate the reciprocal effects of **henagliflozin** and warfarin on their respective pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

# Pharmacokinetic and Pharmacodynamic Assessments

The study meticulously assessed the impact of co-administration on the concentration and effect of both drugs. The pharmacokinetic parameters of **henagliflozin** (at a steady state) were not significantly altered by warfarin. The geometric mean ratios (GMRs) for **henagliflozin**'s maximum plasma concentration (Cmax,ss) and the area under the plasma concentration-time



curve (AUCτ,ss) were 101.75% and 102.21%, respectively, with the 90% confidence intervals (CIs) falling well within the standard bioequivalence range of 80-125%.[1][2]

Similarly, **henagliflozin** had a slight but not clinically meaningful impact on the pharmacokinetics of both S- and R-warfarin. While there was a minor increase in the Cmax and AUC of both warfarin enantiomers, these changes were not considered clinically relevant.[1][2]

Crucially, the pharmacodynamic effects of warfarin, which are critical for its anticoagulant efficacy and safety, were not significantly affected by **henagliflozin**. The GMRs for the maximum effect on prothrombin time (PTmax) and the area under the effect curve for PT (PTAUC) were 92.73% and 97.42%, respectively.[1][2] Likewise, the GMRs for the maximum International Normalized Ratio (INRmax) and the area under the effect curve for INR (INRAUC) were 92.66% and 97.36%, respectively.[1] These results indicate that the anticoagulant effect of warfarin is maintained when co-administered with **henagliflozin**.

The combination was also found to be well-tolerated, with only mild adverse events reported, none of which were serious.[1][2]

## **Data Summary**

The key pharmacokinetic and pharmacodynamic data from the interaction study are summarized in the tables below for clear comparison.

Table 1: Pharmacokinetic Parameters of **Henagliflozin** with and without Warfarin

Parameter	Geometric Mean Ratio (GMR) %	90% Confidence Interval (CI)
Cmax,ss	101.75	96.11 - 107.72
AUCτ,ss	102.21	100.04 - 104.42

Table 2: Pharmacokinetic Parameters of S- and R-Warfarin with and without Henagliflozin



Enantiomer	Parameter	Geometric Mean Ratio (GMR) %	90% Confidence Interval (CI)
S-Warfarin	Cmax	114.31	106.30 - 122.91
AUC0-t	120.15	116.71 - 123.69	
AUC0-∞	120.81	117.17 - 124.58	_
R-Warfarin	Cmax	115.09	109.46 - 121.01
AUC0-t	119.01	116.32 - 121.76	
AUC0-∞	121.94	118.90 - 125.05	

Table 3: Pharmacodynamic Parameters of Warfarin with and without Henagliflozin

Parameter	Geometric Mean Ratio (GMR) %	90% Confidence Interval (CI)
PTmax	92.73	91.25 - 94.22
PTAUC	97.42	96.61 - 98.24
INRmax	92.66	91.17 - 94.17
INRAUC	97.36	96.52 - 98.21

# **Experimental Protocols**

The clinical investigation followed a robust, single-center, open-label, single-arm design.[1][2] [3]

Study Population: The study enrolled 16 healthy male Chinese subjects.

#### Dosing Regimen:

- Henagliflozin: 10 mg administered once daily.
- Warfarin: 5 mg administered once daily.



Study Periods: The study likely consisted of periods where each drug was administered alone, followed by a period of co-administration to allow for a comparison of the pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic and Pharmacodynamic Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of **henagliflozin** and both S-and R-warfarin. Prothrombin time (PT) and International Normalized Ratio (INR) were also measured at specified times to assess the anticoagulant effect of warfarin.

#### **Evaluated Parameters:**

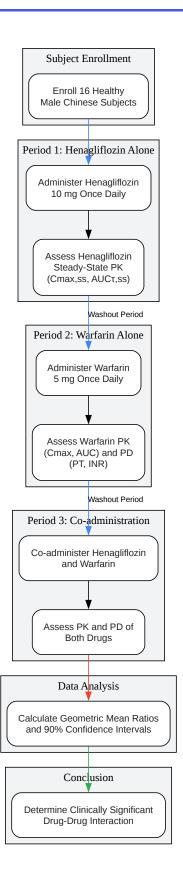
- Henagliflozin Pharmacokinetics: Cmax,ss and AUCτ,ss.[1][2]
- Warfarin Pharmacokinetics: Cmax, AUC0-t, and AUC0-∞ for both S- and R-enantiomers.[1]
  [2]
- Warfarin Pharmacodynamics: PTmax, PTAUC, INRmax, and INRAUC.[1][2]

Statistical Analysis: The geometric mean ratios (GMRs) and their 90% confidence intervals were calculated to compare the pharmacokinetic and pharmacodynamic parameters of each drug when administered alone versus when co-administered.

# **Experimental Workflow**

The logical flow of the clinical trial to assess the drug-drug interaction between **henagliflozin** and warfarin is depicted in the diagram below.





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### References

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